1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-ethyl-2-methylpyrrole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-9-5-4-7(6(9)2)8(10)11/h4-5H,3H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRQYYDXOAZYMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=C1C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-methyl-1H-pyrrole-3-carboxylic acid can be synthesized through several methods. One common approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method includes the reaction of 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst to form the ester, which is then hydrolyzed to yield the carboxylic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-methyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds derived from pyrrole structures. For instance, derivatives of 1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid have been investigated for their ability to induce apoptosis in cancer cells. Research demonstrated that these compounds could significantly cleave Poly ADP ribose polymerase (PARP) and caspase-3, markers indicative of apoptosis, in xenograft tumor models .
| Study | Compound | Effect | Methodology |
|---|---|---|---|
| Study 1 | This compound | Induces apoptosis | In vivo analysis in SCID mice |
| Study 2 | Related pyrrole derivatives | Antitumor activity | Western blot analysis for PARP and caspase-3 cleavage |
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its derivatives are being explored for their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Dye Intermediates
This compound serves as a key intermediate in the synthesis of dyes and pigments used in textiles and plastics. The unique properties of pyrrole derivatives allow for vibrant colors and stability under various environmental conditions .
Corrosion Inhibitors
The compound has been studied for its potential use as a corrosion inhibitor in metal protection applications. Its ability to form protective films on metal surfaces can enhance durability and resistance to environmental degradation .
Synthesis of Complex Molecules
The compound is utilized in organic synthesis as a building block for more complex molecules. Its reactivity allows it to participate in various reactions such as cycloadditions, substitutions, and functional group transformations. This versatility makes it valuable in the development of pharmaceuticals and agrochemicals .
| Reaction Type | Example | Outcome |
|---|---|---|
| Cycloaddition | Pyrrole derivatives with dienes | Formation of new heterocyclic compounds |
| Substitution | Nucleophilic substitution reactions | Introduction of functional groups |
Study on Antitumor Activity
In a study published by PMC, researchers synthesized several pyrrole derivatives, including this compound, and evaluated their antitumor efficacy. The results indicated that these compounds could effectively induce apoptosis in cancer cells through the activation of apoptotic pathways .
Antimicrobial Testing
A comprehensive evaluation of the antimicrobial properties of pyrrole derivatives showed significant activity against both Staphylococcus aureus and Escherichia coli. The study highlighted the structure-activity relationship (SAR) that could guide future modifications to enhance efficacy against resistant strains .
Mechanism of Action
The mechanism by which 1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, influencing biological processes. For example, its potential antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid with structurally related pyrrole and heterocyclic carboxylic acids, focusing on molecular features, synthesis, properties, and applications.
Structural Analogues
Physicochemical Properties
- Acidity : The pKa of 2-ethyl-1-methyl-1H-pyrrole-3-carboxylic acid (a positional isomer) is predicted to be 5.63 , suggesting moderate acidity influenced by substituent electron-withdrawing/donating effects . The target compound likely exhibits similar behavior.
Biological Activity
1-Ethyl-2-methyl-1H-pyrrole-3-carboxylic acid (commonly referred to as Compound 14) is a compound of increasing interest in the field of medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyrrole ring with an ethyl and a methyl substituent, along with a carboxylic acid group. Its molecular formula is CHNO, and it has a molecular weight of approximately 153.16 g/mol.
Research indicates that this compound exhibits senolytic activity , which refers to its ability to selectively induce death in senescent cells. Senescent cells are known to contribute to aging and various age-related diseases. The compound has been shown to interact with key proteins involved in the regulation of cell survival and apoptosis, particularly through its effects on the Bcl-2 family of proteins.
1. Cancer Treatment
One significant area of research involves the use of this compound in combination therapies for treating acute myeloid leukemia (AML). Studies have demonstrated that when used alongside antineoplastic antibiotics such as Actinomycin D, it enhances the efficacy of treatment by targeting mitochondrial dysfunction in cancer cells. This combination has been shown to disrupt the NPM1c/PML axis, which is crucial for the proliferation of certain leukemic cells .
2. Senolytic Therapy
The compound's ability to induce senolysis suggests potential applications in age-related therapies. By selectively eliminating senescent cells, it may help alleviate symptoms associated with aging and improve tissue regeneration. In vitro studies have indicated that this compound can effectively reduce the viability of senescent human epithelial cells without affecting non-senescent cells .
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
Q & A
Q. What are the common synthetic routes for 1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid?
The compound is typically synthesized via cyclocondensation reactions or functionalization of pre-existing pyrrole rings. For example, alkylation of pyrrole-3-carboxylic acid derivatives with ethyl and methyl halides under basic conditions (e.g., NaH/DMF) can introduce substituents. Ethyl ester intermediates (e.g., ethyl 2-methyl-1H-pyrrole-3-carboxylate) are often hydrolyzed to yield the carboxylic acid . Key steps include refluxing in polar aprotic solvents and purification via column chromatography (silica gel, hexane/EtOAc gradients) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : and NMR identify substituent positions and confirm regioselectivity. For example, methyl groups at C2 and ethyl at C1 produce distinct splitting patterns in NMR .
- FT-IR : Confirms the carboxylic acid group via O-H stretch (~2500–3000 cm) and C=O stretch (~1700 cm) .
- LC-MS/HPLC : Validates purity (>95%) and molecular weight (153.18 g/mol) .
Q. How can researchers mitigate hygroscopicity during storage?
Store the compound under inert gas (argon/nitrogen) in airtight containers with desiccants (e.g., silica gel). Lyophilization is recommended for long-term storage of acid derivatives to prevent hydrolysis .
Advanced Research Questions
Q. What computational methods (e.g., DFT) elucidate the electronic structure and reactivity of this compound?
Density Functional Theory (DFT) calculations, such as those using the B3LYP functional with 6-31G(d) basis sets, model electron density distribution and predict reaction sites. For pyrrole derivatives, the Laplacian of the electron density identifies nucleophilic/electrophilic regions, aiding in understanding substituent effects on aromaticity and acidity . Correlation-energy formulas (e.g., Colle-Salvetti) can refine electronic structure predictions .
Q. How do steric and electronic effects of substituents influence regioselectivity in further functionalization?
Q. How can this compound serve as a building block for bioactive molecules?
The carboxylic acid group enables conjugation with amines (e.g., peptide coupling via EDC/HOBt) to generate amides for drug candidates. For example, analogues with trifluoromethyl groups (see ) show antitumor activity. In vitro assays (e.g., kinase inhibition) validate bioactivity, while molecular docking studies (AutoDock Vina) predict target binding .
Data Contradiction Analysis
Q. Why do different studies report varying pKa values for pyrrole carboxylic acids?
Discrepancies arise from solvent effects (aqueous vs. DMSO) and substituent electronic contributions. Computational pKa prediction tools (e.g., COSMO-RS) account for solvation, while experimental validation via potentiometric titration in standardized buffers resolves conflicts .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Alkylation agent | Ethyl iodide, Methyl bromide | |
| Solvent | DMF, 0°C to RT | |
| Catalyst | NaH | |
| Hydrolysis | 6M HCl, reflux |
Q. Table 2. Computational Modeling Inputs
| Method | Basis Set | Software | Output Metrics |
|---|---|---|---|
| DFT (B3LYP) | 6-31G(d) | Gaussian | HOMO-LUMO gap, ESP maps |
| Molecular Dynamics | OPLS-AA | GROMACS | Solvent interaction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
